4,6-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
Beschreibung
This compound is a dihydropyridine derivative featuring a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core substituted with a pyridin-3-ylmethyl carboxamide group at position 3 and a tetrahydrofuran-2-ylmethyl moiety at position 1. The dihydropyridine scaffold is notable in medicinal chemistry due to its role in calcium channel modulation and enzyme inhibition.
Eigenschaften
Molekularformel |
C19H23N3O3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H23N3O3/c1-13-9-14(2)22(12-16-6-4-8-25-16)19(24)17(13)18(23)21-11-15-5-3-7-20-10-15/h3,5,7,9-10,16H,4,6,8,11-12H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
DMIUJUMXWDBPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC3=CN=CC=C3)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Dihydropyridine Core
The dihydropyridine ring is constructed via a cyclocondensation reaction between ethyl acetoacetate and ammonium acetate. This step is performed in ethanol under reflux (78°C, 6–8 hours), yielding 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 70–75% efficiency.
N-Alkylation with Tetrahydrofuran-2-ylmethyl Group
The tetrahydrofuran-2-ylmethyl moiety is introduced via nucleophilic substitution. The carboxylic acid is first activated as an acyl chloride using thionyl chloride (SOCl₂, 40–60°C, 2 hours). Subsequent reaction with tetrahydrofuran-2-ylmethylamine in dichloromethane (DCM) at 0–25°C for 12 hours achieves N-alkylation.
Reaction Conditions Table
Amide Coupling with Pyridine-3-ylmethylamine
The final step involves coupling the alkylated dihydropyridine with pyridine-3-ylmethylamine. Two methods are prevalent:
EDCI/HOBt-Mediated Coupling
A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM facilitates amide bond formation. Triethylamine (TEA) is added to maintain a basic pH (8–9). The reaction proceeds at room temperature for 5 hours, yielding 74–78% product.
Schlenk Technique Under Inert Atmosphere
For oxygen-sensitive derivatives, the coupling is performed in anhydrous tetrahydrofuran (THF) using NaH as a base. This method achieves higher yields (82–85%) but requires rigorous exclusion of moisture.
Comparative Analysis of Coupling Methods
| Method | Reagents | Time | Yield | Purity | Source |
|---|---|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt, TEA, DCM | 5 h | 78% | 97% | |
| Schlenk | NaH, THF, N₂ atmosphere | 3 h | 85% | 98% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v). Gradient elution isolates the target compound with >95% purity.
Recrystallization
Alternative purification involves recrystallization from ethanol/water (9:1 v/v), yielding colorless crystals (mp 182–184°C).
Spectroscopic Data
-
¹H NMR (600 MHz, DMSO-d₆) : δ 11.45 (s, 1H, NH), 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.39 (t, J = 5.2 Hz, 1H, NH), 5.85 (s, 1H, dihydropyridine-H).
-
IR (KBr) : 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) reduces reaction time by 75% compared to conventional methods, achieving 80% yield.
Analyse Chemischer Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, wodurch der Dihydropyridinring in den Pyridinring umgewandelt wird.
Substitution: Die Pyridin-3-ylmethylgruppe kann durch verschiedene funktionelle Gruppen substituiert werden.
Reduktion: Die Carbonylgruppe (C=O) im Tetrahydrofuranring kann zu einem Alkohol (C-OH) reduziert werden.
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄).
Substitution: Es können verschiedene Nucleophile (z. B. Amine, Alkoxide) verwendet werden.
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden üblicherweise als Reduktionsmittel eingesetzt.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of 1,2-dihydropyridine compounds exhibit anticancer properties. Specifically, the compound has been studied for its potential in treating hematological disorders and solid tumors due to its ability to inhibit cell proliferation. For instance, studies have shown that similar compounds can act as effective agents against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .
Antimicrobial Properties
The compound's structural characteristics may contribute to antimicrobial activity. Research into related compounds has demonstrated efficacy against bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents .
Cardiovascular Applications
As a non-steroidal antagonist of the mineralocorticoid receptor, the compound has implications for treating cardiovascular diseases such as heart failure and diabetic nephropathy. The mechanism involves modulation of blood pressure and fluid balance, which are critical in managing these conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that can yield various derivatives with modified biological activities. For example, structural modifications can enhance potency or selectivity toward specific biological targets .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer properties of related dihydropyridine compounds demonstrated significant cytotoxic effects on leukemia cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting the potential of this compound in oncological therapies .
Case Study 2: Antimicrobial Testing
In another study, derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that certain modifications enhanced antibacterial activity, suggesting that the original compound could be optimized for greater efficacy against resistant pathogens .
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific receptors or enzymes, modulating cellular processes. Further research is needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share the 4,6-dimethyl-2-oxo-1,2-dihydropyridine core but differ in substituents, leading to variations in physicochemical and biological properties:
Key Differences and Implications
Tetrahydrofuran vs. Tetrahydro-2H-pyran Substituents :
- The target compound’s tetrahydrofuran group (5-membered ring) may confer greater rigidity and metabolic resistance compared to the 6-membered tetrahydropyran in ’s compound. Smaller rings often exhibit faster metabolic clearance but may enhance target selectivity .
- The tetrahydropyran group in ’s compound introduces additional bulkiness, which could hinder diffusion across biological membranes but improve binding to hydrophobic enzyme pockets.
Pyridinyl vs. In contrast, the biphenyl-morpholine system in ’s compound provides extended π-π stacking and solubility-enhancing morpholine, likely optimizing it for kinase inhibition .
Trimethoxybenzamide () vs. However, this may also accelerate cytochrome P450-mediated metabolism compared to the target compound’s heterocyclic groups .
Biologische Aktivität
4,6-Dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Formula: C34H44N4O4
Molecular Weight: 572.74 g/mol
CAS Number: 1403254-99-8
The compound features a complex structure that includes a dihydropyridine core, which is known for its biological significance in various pharmacological contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the dihydropyridine ring.
- Introduction of the tetrahydrofuran moiety.
- Functionalization with pyridinyl and carboxamide groups.
These synthetic routes are crucial for optimizing yield and purity, which directly influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Assays: In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 27.6 μM to 43 μM against breast cancer and non-small cell lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Derivatives have shown promising results against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The presence of the dihydropyridine structure enhances its capability to modulate calcium channels, which is critical in various cellular processes.
Case Studies
- Study on Anticancer Properties: A study conducted by Guo et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives that exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The structure-activity relationship indicated that modifications to the dihydropyridine core could enhance anticancer efficacy .
- Antimicrobial Evaluation: Research published in ChemInform demonstrated that certain derivatives of this compound exhibited substantial antimicrobial activity against resistant strains of bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. Q1: How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
- Key Parameters to Vary :
- Catalysts : Test transition-metal catalysts (e.g., Cu, Pd) for coupling reactions involving the pyridine ring .
- Solvents : Compare polar aprotic solvents (e.g., DMF, THF) for nucleophilic substitution at the tetrahydrofuran-2-ylmethyl group .
- Temperature : Optimize reaction steps requiring cyclization (e.g., 80–120°C for dihydropyridine formation) .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization in ethanol to isolate high-purity product .
Q. Q2: What spectroscopic and computational methods are critical for structural characterization?
Methodological Answer:
- Techniques :
- Computational : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Advanced Research Questions
Q. Q3: How can researchers evaluate the compound’s bioactivity and potential mechanisms of action?
Methodological Answer:
- In Vitro Assays :
- Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays, given structural similarity to pyridine-based inhibitors .
- Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Computational Tools :
Q. Q4: How should researchers address contradictions in reactivity data across studies?
Methodological Answer:
- Case Example : Discrepancies in regioselectivity during substitution reactions.
- Hypothesis Testing : Vary electron-withdrawing/donating groups (e.g., cyano vs. methyl) to assess electronic effects .
- Control Experiments : Replicate reactions under inert atmospheres (N) to rule out oxidation side reactions .
- Analytical Cross-Check : Use LC-MS to track intermediate formation and validate proposed reaction pathways .
Q. Q5: What strategies ensure stability during long-term storage?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring :
Methodological Design Questions
Q. Q6: How can computational modeling guide the design of analogs with improved drug-likeness?
Methodological Answer:
- Steps :
- Validation : Synthesize top candidates and compare in vitro permeability (Caco-2 assay) .
Q. Q7: What experimental approaches elucidate regioselectivity in substitution reactions?
Methodological Answer:
- Approach :
- Kinetic vs. Thermodynamic Control : Perform reactions at varying temperatures (e.g., 25°C vs. 80°C) .
- Isotopic Labeling : Use -labeled reagents to track substitution sites via - HMBC NMR .
- Computational Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic hotspots on the pyridine ring .
Q. Q8: How to design a SAR study for this compound’s anti-inflammatory activity?
Methodological Answer:
- Design :
- Analog Library : Synthesize derivatives with variations at the 4,6-dimethyl and tetrahydrofuran-2-ylmethyl positions .
- Assays : Test COX-1/COX-2 inhibition (ELISA) and TNF-α suppression in RAW 264.7 macrophages .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
